molecular formula C₂₉H₃₉NO₁₅ B1140208 Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside CAS No. 60831-31-4

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside

Cat. No.: B1140208
CAS No.: 60831-31-4
M. Wt: 641.62
InChI Key:
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Description

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in glycosylation processes, which are critical in various biological functions, including cell signaling and molecular recognition. It is often used in biochemical research to study glycan structures and their interactions with proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecules are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation Reaction: The protected sugar is then subjected to a glycosylation reaction with benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside in the presence of a promoter such as silver triflate or trimethylsilyl triflate.

    Deprotection: The final step involves the removal of the acetyl protecting groups under mild acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acetyl groups can be replaced using reagents like sodium methoxide in methanol.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various glycosylated derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is widely used in scientific research:

    Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.

    Biology: Researchers use it to investigate glycan-protein interactions, which are crucial in cell signaling and immune responses.

    Medicine: It is used in the development of glycan-based therapeutics and vaccines.

    Industry: The compound is employed in the synthesis of glycosylated products for pharmaceuticals and biotechnology applications.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific enzymes and receptors involved in glycosylation processes. It can inhibit or modulate the activity of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This modulation affects various cellular pathways, including those involved in cell adhesion, signaling, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside: Lacks the acetyl protecting groups, making it less stable but more reactive.

    Methyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside: Similar structure but with a methyl group instead of a benzyl group, affecting its solubility and reactivity.

Uniqueness

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside is unique due to its specific protecting groups, which provide stability during synthetic processes and allow for selective deprotection. This makes it a valuable tool in the synthesis of complex glycoconjugates and in studies of glycan interactions.

This compound’s versatility and stability make it a critical component in various fields of research and industry, highlighting its importance in advancing our understanding of glycosylation and its applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXXTUCTSBEQC-BCGXPDTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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